(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
Overview
Description
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide is a quaternary ammonium compound that features a pyrrolidinone ring and a butynyl group
Mechanism of Action
Target of Action
It’s structurally similar compound, oxotremorine m, is known to act on muscarinic acetylcholine receptors (machrs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission.
Mode of Action
Oxotremorine m, a structurally similar compound, is known to act as a nonselective muscarinic acetylcholine receptor agonist . This suggests that (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide typically involves the reaction of pyrrolidinone derivatives with butynyl halides under specific conditions. One common method includes the alkylation of 2-oxo-1-pyrrolidine with 2-butynyl bromide in the presence of a base, followed by quaternization with trimethylamine and subsequent iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the butynyl group or the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quaternary ammonium group, which mimics natural substrates and inhibitors .
Medicine
Its ability to interact with neurotransmitter receptors makes it a candidate for studying neurological disorders .
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: A similar compound used in the treatment of overactive bladder.
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and are used in various medicinal and synthetic applications.
Uniqueness
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide is unique due to its combination of a pyrrolidinone ring and a butynyl group, which provides distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds .
Properties
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKORSYUQVKAQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC#CN1CCCC1=O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959407 | |
Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3854-04-4 | |
Record name | Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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